An In-depth Technical Guide to 2-Methoxybutanoyl Chloride
An In-depth Technical Guide to 2-Methoxybutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Methoxybutanoyl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with established principles of organic chemistry to offer a detailed profile for research and development purposes.
Chemical and Physical Properties
2-Methoxybutanoyl chloride, with the CAS number 61882-33-5, is a chiral acyl chloride.[1] Its properties are crucial for its handling, reactivity, and application in synthesis. The following tables summarize its key identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers and Descriptors [1][2]
| Identifier | Value |
| IUPAC Name | 2-methoxybutanoyl chloride |
| Synonyms | 2-methoxybutyryl chloride |
| CAS Number | 61882-33-5 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Canonical SMILES | CCC(C(=O)Cl)OC |
| InChI | InChI=1S/C5H9ClO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3 |
| InChIKey | DRPAGHBRGYBOLS-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1][2]
| Property | Value |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 136.0291072 Da |
| Monoisotopic Mass | 136.0291072 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Heavy Atom Count | 8 |
| Complexity | 82.5 |
Synthesis of 2-Methoxybutanoyl Chloride
2-Methoxybutanoyl chloride can be synthesized from its corresponding carboxylic acid, 2-methoxybutanoic acid[3], using standard methods for the preparation of acyl chlorides. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5][6]
General Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a general procedure for the synthesis of 2-methoxybutanoyl chloride from 2-methoxybutanoic acid using thionyl chloride.
Materials:
-
2-Methoxybutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), add 2-methoxybutanoic acid.
-
Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane.
-
Reaction: The mixture is stirred and may be gently heated to reflux (the boiling point of thionyl chloride is 79 °C) to drive the reaction to completion. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[7]
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed under reduced pressure using a rotary evaporator. Care should be taken to avoid overly high temperatures to prevent decomposition of the product.
-
Purification: The crude 2-methoxybutanoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive functional groups that serve as versatile intermediates in organic synthesis.[8] Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.
Key Reactions
2-Methoxybutanoyl chloride is expected to undergo typical reactions of acyl chlorides, including:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides.[9]
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
-
Hydrolysis: Reaction with water to revert to the parent carboxylic acid.
Potential in Drug Development
The presence of the chiral center and the reactive acyl chloride functionality makes 2-methoxybutanoyl chloride a potentially valuable building block in the synthesis of complex, biologically active molecules. The methoxy (B1213986) group can influence the molecule's conformation and metabolic stability. Acyl chlorides are frequently used in the pharmaceutical industry to introduce specific acyl groups into a molecule, which can be a key step in the synthesis of active pharmaceutical ingredients (APIs).
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| Infrared (IR) | A strong C=O stretching band is expected around 1800 cm⁻¹, which is characteristic of acyl chlorides.[8][10][11] C-O and C-Cl stretching bands would also be present. |
| ¹H NMR | Protons on the carbon adjacent to the carbonyl group are typically deshielded and would appear in the range of 2.0-3.0 ppm.[10] The methoxy group protons would appear as a singlet around 3.3-3.7 ppm. The ethyl group protons would show characteristic splitting patterns. |
| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm.[10] The carbon attached to the methoxy group would also be significantly deshielded. |
| Mass Spectrometry | The mass spectrum would likely show a prominent peak corresponding to the acylium ion (M-Cl)⁺, formed by the loss of the chlorine atom.[12] The molecular ion peak may be weak or absent.[12] |
Safety and Handling
2-Methoxybutanoyl chloride, as an acyl chloride, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents, alcohols, and strong bases.
Conclusion
2-Methoxybutanoyl chloride is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of new pharmaceutical compounds. While specific experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of acyl chlorides. This guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical and chemical properties.
References
- 1. 2-Methoxybutanoyl chloride | C5H9ClO2 | CID 13819398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-methoxybutanoyl chloride | C5H9ClO2 | CID 53775452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxybutanoic acid | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acyl chloride - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
